Anthraquinone

概要

説明

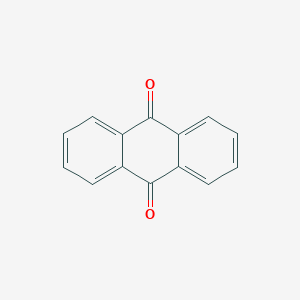

Anthraquinone (9,10-dioxoanthracene) is a tricyclic aromatic compound consisting of an anthracene core with two ketone groups at positions 9 and 10 . This structure confers unique chemical and biological properties, making it a privileged scaffold in medicinal chemistry and industrial applications. Anthraquinones are naturally found in plants (e.g., rhubarb, aloe), fungi, and insects, and synthetic derivatives are widely used in pharmaceuticals, dyes, and materials science .

The redox activity of the quinone moiety enables anthraquinones to interact with reactive oxygen species (ROS), acting as antioxidants or pro-oxidants depending on concentration and cellular context . Clinically, this compound-based drugs like doxorubicin (antineoplastic) and mitoxantrone (used in leukemia and multiple sclerosis) target DNA topoisomerases, while others like emodin exhibit anti-inflammatory and anticancer effects . However, concerns about genotoxicity and side effects (e.g., cardiotoxicity, low bioavailability) persist, driving research into structural optimization .

科学的研究の応用

Pharmaceutical Applications

1.1 Anticancer Agents

Anthraquinones are pivotal in cancer therapy, with several derivatives demonstrating potent anticancer properties. Research indicates that anthraquinone compounds inhibit cancer cell proliferation by targeting key proteins involved in cell cycle regulation and apoptosis. Notable examples include:

- Doxorubicin : A widely used this compound derivative that intercalates DNA and inhibits topoisomerase II, leading to apoptosis in cancer cells.

- Mitoxantrone : Another this compound derivative with similar mechanisms, used in treating various cancers.

Recent studies have focused on developing new analogs with enhanced efficacy and reduced toxicity. For instance, novel this compound derivatives have shown promising results against drug-resistant cancer cells by employing PEG-based delivery systems that enhance bioavailability and target specificity .

1.2 Antimicrobial and Antiviral Properties

Anthraquinones exhibit significant antimicrobial activity against various pathogens. For example:

- Emodin , derived from Rheum ribes, has demonstrated antibacterial effects with a minimum inhibitory concentration (MIC) of 39 µg/mL against Staphylococcus aureus .

- Other derivatives have shown antiviral activity against viruses such as HIV and influenza, showcasing their potential as therapeutic agents in infectious diseases .

1.3 Other Therapeutic Uses

Beyond oncology and infectious diseases, anthraquinones are employed for:

- Laxatives : Compounds like senna contain anthraquinones that stimulate bowel movements.

- Anti-inflammatory agents : Some anthraquinones are being explored for their potential to alleviate conditions like arthritis and multiple sclerosis .

Environmental Applications

2.1 Photocatalysis

Recent advancements have highlighted the use of anthraquinones in photocatalytic applications for environmental remediation. A notable study developed a photocatalyst from aloe vera-derived graphene and 1,4-diamino this compound, which effectively degraded pollutants like 4-nitrophenol under solar light . This underscores the potential of anthraquinones in addressing environmental pollution through sustainable practices.

2.2 Pulping Catalyst

this compound has been historically used as a catalyst in the pulping process within the paper industry. Its ability to enhance cellulose extraction while reducing the consumption of chemicals makes it an environmentally friendly option for pulp production .

Industrial Applications

3.1 Dyes and Pigments

Anthraquinones are extensively used as colorants in textiles and paints due to their vibrant hues and stability. The most notable example is alizarin , which imparts a red color to fabrics and has been utilized for centuries .

| Application Area | Specific Use Case | Example Compound |

|---|---|---|

| Pharmaceuticals | Anticancer agents | Doxorubicin |

| Antimicrobial agents | Emodin | |

| Environmental Science | Photocatalysis for pollutant degradation | ADGCAAQ photocatalyst |

| Industrial | Dyes in textiles | Alizarin |

Case Studies

4.1 Development of New Anticancer Agents

A systematic review from 2005 to 2021 highlighted various this compound analogs developed for anticancer therapy. These studies focused on modifying the this compound scaffold to enhance selectivity towards specific cancer types while minimizing side effects .

4.2 Environmental Remediation Techniques

The application of this compound-based photocatalysts has been explored extensively in degrading hazardous substances in wastewater treatment plants, showcasing significant reductions in pollutant levels through innovative chemical engineering approaches .

作用機序

Anthraquinone exerts its effects through various mechanisms:

Antibacterial Mechanism: Inhibits biofilm formation, destroys cell walls, inhibits endotoxins, and blocks energy metabolism.

Antioxidant Mechanism: Regulates reactive oxygen species (ROS) by scavenging free radicals, chelating iron, and affecting enzyme affinity.

Anticancer Mechanism: Targets essential cellular proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes involved in cancer cell viability.

類似化合物との比較

Key Findings :

- Substituent Effects: Hydroxyl groups enhance antioxidant activity (e.g., emodin’s ROS scavenging at low doses), while carboxyl groups (rhein) improve solubility and renal targeting . Aminoalkyl chains in mitoxantrone reduce cardiotoxicity compared to doxorubicin but retain antitumor efficacy .

- Redox Dualism: Anthraquinones like emodin exhibit concentration-dependent ROS modulation—antioxidant at low doses (1–25 µg·mL⁻¹) but pro-oxidant at higher concentrations, inducing apoptosis in cancer cells .

Functional Analogs: Non-Anthraquinone Quinones

Table 2: Comparison with Other Quinone-Based Compounds

| Compound | Core Structure | Key Applications | Advantages Over Anthraquinones | Limitations |

|---|---|---|---|---|

| Naphthoquinone | Two fused benzene rings | Antimalarial (atovaquone), antimicrobial | Simpler synthesis | Lower DNA affinity |

| Benzoquinone | Single benzene ring | Electron transport in mitochondria | Higher redox stability | Limited structural diversity |

| Indolequinone | Indole-quinone hybrid | Hypoxia-activated prodrugs | Tumor-selective cytotoxicity | Complex metabolism |

Key Findings :

- DNA Interaction: Anthraquinones (e.g., doxorubicin) show stronger DNA intercalation than naphthoquinones due to their planar tricyclic structure .

- Redox Flexibility: Anthraquinones’ extended conjugation allows reversible redox cycling, whereas benzoquinones are more prone to irreversible oxidation .

生物活性

Anthraquinone, a naturally occurring compound found in various plants and microorganisms, has garnered significant attention due to its diverse biological activities. This article delves into the pharmacological properties of this compound, highlighting its anticancer, antimicrobial, antioxidant, and anti-inflammatory effects, supported by recent research findings and case studies.

Overview of this compound

Anthraquinones are a class of organic compounds characterized by a three-ring structure with two carbonyl groups. They are widely distributed in nature, particularly in plants such as Aloe vera, Rheum palmatum (rhubarb), and various fungi. Their structural diversity contributes to their varied biological activities.

Biological Activities

1. Anticancer Activity

Anthraquinones have shown promising results as anticancer agents. A systematic review highlighted the effectiveness of several this compound derivatives against various cancer cell lines, including colon, breast, and lung cancers. For example, compounds derived from this compound exhibited significant inhibition of the PARP enzyme and c-Met kinase activity, which are critical in cancer proliferation pathways .

2. Antimicrobial Properties

The antimicrobial activity of anthraquinones has been extensively studied. Research indicates that anthraquinones can inhibit biofilm formation and disrupt bacterial cell walls. Specifically, modifications to the this compound structure can enhance its antibacterial properties by increasing lipophilicity, allowing better membrane interaction .

3. Antioxidant Effects

Anthraquinones exhibit strong antioxidant properties, which play a crucial role in protecting cells from oxidative stress. They scavenge free radicals and modulate signaling pathways related to oxidative damage. Studies have shown that these compounds can enhance neuroprotective effects and mitigate inflammation .

4. Anti-inflammatory Activity

The anti-inflammatory potential of anthraquinones is linked to their ability to inhibit pro-inflammatory cytokines and enzymes. This action suggests their therapeutic potential in treating inflammatory diseases .

Table 1: Summary of Biological Activities of Anthraquinones

The biological activities of anthraquinones are mediated through several mechanisms:

- Induction of Apoptosis : Anthraquinones can trigger apoptotic pathways in cancer cells via caspase activation .

- Inhibition of Enzymatic Activity : Many derivatives inhibit specific enzymes involved in cancer progression and inflammation.

- Modulation of Gene Expression : Anthraquinones can influence the expression of genes associated with cell survival and proliferation.

Toxicological Considerations

Despite their therapeutic potential, some studies have raised concerns regarding the long-term use of this compound-containing products. For instance, chronic exposure to this compound laxatives has been linked to tumorigenesis in animal models, although human studies have not consistently supported these findings .

Q & A

Basic Research Questions

Q. What are the primary synthesis methods for anthraquinone, and how do they compare in efficiency and environmental impact?

this compound is commonly synthesized via gas-phase oxidation of anthracene using oxygen or peroxides like t-butylhydroperoxide (TBHP) and hydrogen peroxide. Gas-phase oxidation is favored for its cost-effectiveness and scalability, while liquid-phase methods with TBHP offer higher selectivity but require careful solvent and catalyst optimization . Comparative studies should assess reaction yields, energy consumption, and waste generation to determine suitability for specific applications.

Q. How can this compound content in plant extracts or biological samples be accurately quantified?

Reverse-phase high-performance liquid chromatography (RP-HPLC) and micellar electrokinetic chromatography (MEKC) are widely used for quantifying anthraquinones. For example, RP-HPLC with UV detection at 254 nm enables simultaneous quantification of multiple derivatives (e.g., emodin, aloe-emodin) after acid hydrolysis and chloroform extraction . Method validation should include spike-recovery tests and calibration against certified reference materials to ensure precision (<5% RSD).

Q. What structural features of this compound contribute to its stability and low toxicity in biological systems?

this compound’s planar aromatic structure and low solubility in water/lipids limit its bioavailability, reducing toxicity risks. Crystallographic studies confirm planarity, with hydrogen atoms aligned in the molecular plane, minimizing reactive interactions . Occupational safety assessments recommend an MAK value of 10 mg/m³ due to inert dust behavior .

Q. Which experimental designs are optimal for optimizing this compound-based extraction processes?

Orthogonal experimental design (e.g., L9 orthogonal array) efficiently screens factors like solvent composition, hydrolysis time, and temperature. For Rheum species extraction, a mixed acid (glacial acetic acid:HCl) hydrolysis followed by chloroform extraction maximizes total this compound yield . Response Surface Methodology (RSM) with Central Composite Design (CCD) further refines parameters like NaOH concentration and pulping time for cellulose extraction from biomass .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives for redox flow batteries?

Density functional theory (DFT) predicts redox potentials and solubility by analyzing substituent effects. Electron-donating groups (e.g., –OCH₃) lower reduction potentials by stabilizing LUMO energies, while lithium ion pairing enhances reduction windows by 0.4 V . High-throughput screening of ~50 derivatives identified 2,6-DHAQ as a stable negolyte, with mixed electrolytes (e.g., 2,6-N-TSAQ + 2,6-DHAQ) increasing energy density by 40% .

Q. What strategies improve selectivity in catalytic hydrogenation of this compound for H₂O₂ production?

Metal catalysts (Pd, Ni) on mesoporous supports (e.g., SiO₂) enhance selective hydrogenation by tuning pore size and metal dispersion. In situ DRIFTS studies reveal that electron-deficient Pd sites favor H₂ activation without over-hydrogenation to anthracenol. Support acidity (e.g., Al₂O₃) further suppresses side reactions .

Q. How do charge-transfer dynamics in this compound-based molecular dyads influence photocatalytic efficiency?

In Cu(I)-anthraquinone dyads, time-resolved EPR and DFT show that photoexcitation triggers electron transfer from Cu to this compound, forming a charge-separated state. Proton exchange at the this compound oxygen sites stabilizes this state, enabling applications in solar H₂O₂ production. Spin density distributions confirm this compound’s role as the primary redox-active unit .

Q. What methodologies resolve contradictions in this compound’s ecological risk assessments?

Field studies using split-plot designs (e.g., treated vs. control subplots at 0–73 m from water) quantify this compound residues in crops and adjacent ecosystems. LC-MS/MS analyses show rapid degradation (residues <0.04 mg/kg in seeds) but require long-term monitoring of soil bioaccumulation and aquatic toxicity .

Q. How can mass spectrometry imaging elucidate this compound-derived carcinogenicity in renal tissues?

Desorption electrospray ionization (DESI)-Q-TOF/MSI maps spatial distributions of lucidin and rubiadin in rat kidneys. Co-localization with DNA adducts in the outer stripe of the outer medulla (OSOM) confirms genotoxicity as a driver of site-specific carcinogenesis. Isotope-labeled internal standards improve quantification accuracy .

Q. What CADD approaches prioritize this compound scaffolds for anticancer drug discovery?

Structure-based virtual screening (SBVS) against targets like topoisomerase-II and EGFR identifies derivatives with improved binding affinity (>30% inhibition at 10 µM). Pharmacophore models emphasize planar aromaticity and hydrogen-bond acceptors. In vitro validation includes cytotoxicity assays (IC₅₀ < 5 µM in MCF-7 cells) and DNA docking to confirm intercalation .

Q. Methodological Considerations

- Experimental Design : Use CCD-RSM for multifactor optimization and orthogonal arrays for screening .

- Computational Tools : Employ DFT for redox potential prediction and molecular dynamics for protein-ligand interactions .

- Analytical Techniques : Leverage DESI-Q-TOF/MSI for spatial resolution and EPR for redox state characterization .

特性

IUPAC Name |

anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVHIXYEVGDQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O2, Array | |

| Record name | ANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANTHRAQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1605 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

71730-08-0 | |

| Record name | 9,10-Anthracenedione, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71730-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3020095 | |

| Record name | Anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Anthraquinone appears as yellow crystals or powder. (NTP, 1992), Dry Powder; Water or Solvent Wet Solid, Light yellow or nearly colorless solid; [Merck Index] Yellow powder; [MSDSonline], LIGHT YELLOW CRYSTALS. | |

| Record name | ANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9,10-Anthracenedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3713 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ANTHRAQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1605 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

714 to 718 °F at 760 mmHg (NTP, 1992), 377 °C at 760 mm Hg, 380 °C | |

| Record name | ANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRAQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1605 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

365 °F (NTP, 1992), 185 °C, 365 °F (185 °C) (Closed cup), 185 °C c.c. | |

| Record name | ANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3713 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRAQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1605 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), 0.44 g/100 g alc at 25 °C; 2.25 g/100 g boiling alc; 0.11 g/100 g ether at 25 °C; 0.61 g/100 g chloroform at 20 °C; 0.26 g/100 g benzene at 20 °C; 0.30 g/100 g toluene at 25 °C, SOL IN CONCN SULFURIC ACID, Soluble in acetone, In water, 1.353 mg/L at 25 °C, Solubility in water: very poor | |

| Record name | ANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRAQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1605 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.438 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.42-1.44 at 20 °C/4 °C, 1.4 g/cm³ | |

| Record name | ANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRAQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1605 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

7.16 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.16 (Air = 1), Relative vapor density (air = 1): 7.16 | |

| Record name | ANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRAQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1605 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 374 °F (NTP, 1992), 0.00000012 [mmHg], Vapor pressure = 1 mm Hg at 190.0 °C, 1.16X10-7 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | ANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3713 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRAQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1605 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Light yellow, slender monoclinic prisms by sublimation in vacuo. Almost colorless, orthorhombic, bipyramidal crystals from sulfuric acid and water., Yellow rhombic needles from alcohol, benzene, Yellow-green crystals | |

CAS No. |

84-65-1 | |

| Record name | ANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthraquinone [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANTHRAQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/030MS0JBDO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRAQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1605 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

547 °F (sublimes) (NTP, 1992), 286 °C, Liquid Molar Volume = 0.193625 cu m/kmol; IG Heat of Formation = -9.52X10+7 J/kmol; Heat Fusion at Melting Point = 3.2552X10+7 J/kmol | |

| Record name | ANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRAQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1605 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。